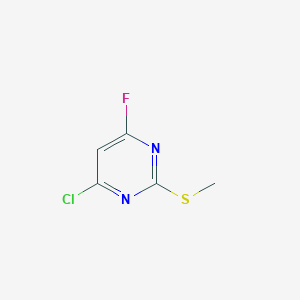

4-Chloro-6-fluoro-2-methylsulfanylpyrimidine

説明

特性

IUPAC Name |

4-chloro-6-fluoro-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDAPKDJJBGQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2149790-17-8 | |

| Record name | 4-chloro-6-fluoro-2-(methylsulfanyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-fluoro-2-methylsulfanylpyrimidine typically involves the introduction of the substituents onto a pyrimidine ring. One common method is the nucleophilic substitution reaction, where a suitable pyrimidine precursor undergoes substitution reactions with appropriate reagents. For example, starting from 4,6-dichloropyrimidine, the introduction of a fluorine atom can be achieved using a fluorinating agent such as potassium fluoride. The methylsulfanyl group can be introduced using a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions in continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents that facilitate the substitution reactions is also common in industrial settings.

化学反応の分析

Types of Reactions

4-Chloro-6-fluoro-2-methylsulfanylpyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the halogen substituents under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid.

Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Oxidation: Sulfoxides or sulfones.

Reduction: Dehalogenated pyrimidines.

科学的研究の応用

Pharmaceutical Applications

Anticancer Activity

4-Chloro-6-fluoro-2-methylsulfanylpyrimidine is part of a broader class of pyrimidine derivatives that have been investigated for their anticancer properties. Pyrimidine compounds are known to exhibit inhibitory effects on various kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs). For instance, certain pyrimidine-based compounds have shown promise as selective CDK inhibitors, which are crucial for the treatment of cancers characterized by abnormal cellular proliferation .

Anti-inflammatory Properties

Research indicates that derivatives of pyrimidines, including those similar to this compound, can act as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. These compounds have been evaluated for their ability to reduce inflammation and pain by inhibiting COX-2 activity, demonstrating significant anti-inflammatory effects in vitro and in vivo .

Synthesis and Methodologies

The synthesis of this compound has been approached through various synthetic routes aimed at improving yield and reducing environmental impact. Notably, recent methods emphasize green chemistry principles, focusing on shorter synthetic pathways with lower toxicity .

Synthetic Route Overview

A common synthetic method involves the chlorination of 2-methyl-4-hydroxypyrimidine using phosphorus oxychloride under controlled conditions. This process yields 4-chloro-2-methylpyrimidine, which can then be fluorinated to obtain the desired compound. The advantages of this method include high yield and reduced environmental footprint due to the use of less toxic reagents .

Biological Studies and Case Studies

Case Study: COX-2 Inhibitors

In a study assessing the efficacy of various pyrimidine derivatives as COX-2 inhibitors, several compounds were synthesized and tested for their inhibitory potency. The results indicated that modifications to the pyrimidine structure significantly influenced their activity against COX-2, with some compounds exhibiting IC50 values in the nanomolar range .

Table: Summary of Biological Activities

作用機序

The mechanism of action of 4-chloro-6-fluoro-2-methylsulfanylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzyme activity through binding to the active site or by interfering with nucleic acid synthesis. The presence of halogen and methylsulfanyl groups can enhance its binding affinity and specificity for molecular targets.

類似化合物との比較

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Position and Functional Group Variations

The table below compares the target compound with structurally analogous pyrimidines, focusing on substituent positions, molecular weights, and key properties:

*Calculated molecular weight based on formula C₅H₄ClFN₂S.

Key Observations:

Substituent Effects on Reactivity :

- The chloro group at position 4 and fluoro at position 6 in the target compound create electron-deficient positions, favoring nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Replacing fluoro with ethoxy (as in ’s compound) reduces electrophilicity but enhances stability against hydrolysis .

Biological Activity: Amine substituents (e.g., in and ) improve water solubility and enable hydrogen bonding, critical for drug-target interactions .

Structural Analogues in Drug Development :

Physicochemical Properties

- Solubility : Fluorine’s electronegativity and small size enhance solubility in polar solvents compared to bulkier groups (e.g., ethoxy or phenylsulfanyl) .

- Lipophilicity (LogP) : Methylsulfanyl groups increase LogP (~2.5 estimated), making the compound more membrane-permeable but requiring formulation optimization for bioavailability.

生物活性

4-Chloro-6-fluoro-2-methylsulfanylpyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHClF NS

- Molecular Weight : 195.64 g/mol

This compound features a chloro and a fluoro substituent, which may influence its reactivity and biological activity.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the efficacy of similar compounds against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Similar Pyrimidine Derivative | Staphylococcus aureus | 16 µg/mL |

Anti-inflammatory Effects

Recent research has indicated that pyrimidine derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, related compounds have shown IC values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess anti-inflammatory capabilities.

Enzyme Inhibition

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in various metabolic pathways. For example, studies on similar compounds indicate that they can inhibit dihydrofolate reductase (DHFR), a crucial enzyme for nucleotide synthesis .

Interaction with Receptors

Pyrimidine derivatives often interact with various receptors and enzymes, modulating signaling pathways that could lead to therapeutic effects. The presence of electron-withdrawing groups (like chlorine and fluorine) enhances the compound's ability to engage with biological targets effectively.

Case Studies and Research Findings

- Antimicrobial Study : A comparative study evaluated the antimicrobial effects of several pyrimidine derivatives, including this compound. The results indicated a significant inhibitory effect against Gram-negative bacteria.

- Antimalarial Research : In a preclinical model using P. berghei, compounds structurally related to this compound were tested for their ability to reduce parasitemia significantly, suggesting a similar therapeutic potential for this compound .

- Anti-inflammatory Assessment : In vitro assays demonstrated that certain pyrimidines could effectively inhibit COX-2 activity at low concentrations, indicating a pathway through which this compound might exert anti-inflammatory effects .

Q & A

Q. What are the recommended safety protocols for handling 4-Chloro-6-fluoro-2-methylsulfanylpyrimidine in laboratory settings?

Researchers must wear protective eyewear, gloves, and lab coats to avoid skin contact or inhalation. Use fume hoods or gloveboxes when handling volatile or toxic intermediates. Post-experiment waste should be segregated and disposed by certified hazardous waste management services to prevent environmental contamination .

Q. What synthetic routes are commonly employed for preparing this compound?

A metal-free approach under mild conditions (e.g., using β-CF3-aryl ketones as precursors) is frequently utilized. For example, fluorinated pyrimidines can be synthesized via cyclocondensation reactions, achieving yields up to 85% with optimized stoichiometry and temperature control (e.g., 60–80°C, 12–24 hours). Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural determination. Complementary techniques include:

Q. How can reaction conditions be optimized for improved yield and purity?

Employ statistical experimental design (e.g., factorial or response surface methodologies) to identify critical parameters (temperature, catalyst loading, solvent polarity). For instance, a Central Composite Design (CCD) can minimize trial runs while maximizing data robustness. Post-optimization validation via ANOVA ensures reproducibility .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for derivatives of this compound?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates to predict regioselectivity. Coupled with molecular dynamics simulations, this approach identifies energetically favorable pathways, reducing experimental iterations. Experimental validation via kinetic studies (e.g., Eyring plots) refines computational models .

Q. How should researchers address contradictions in reported reactivity data (e.g., divergent substituent effects)?

Systematic meta-analysis of literature data is essential. For example, discrepancies in fluorophenyl-substituted pyrimidine reactivity may arise from solvent polarity or catalyst choice. Controlled side-by-side experiments under standardized conditions (e.g., DMF vs. THF solvents) can isolate variables. Cross-validation using spectroscopic and chromatographic data resolves ambiguities .

Q. What strategies are effective for elucidating degradation mechanisms under environmental or biological conditions?

Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS/MS to identify degradation products. Isotope-labeling (e.g., O-HO) tracks hydrolytic pathways, while EPR spectroscopy detects radical intermediates in photolytic degradation. Computational degradation modeling (e.g., QSAR) predicts persistent metabolites .

Q. How can advanced reactor designs enhance scalability for multi-step syntheses involving this compound?

Continuous-flow microreactors improve heat/mass transfer and reduce side reactions. For example, a plug-flow reactor with immobilized catalysts (e.g., Pd/C) enables efficient halogenation or sulfanylation. Real-time process analytical technology (PAT), such as inline FTIR, ensures precise control over residence time and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。